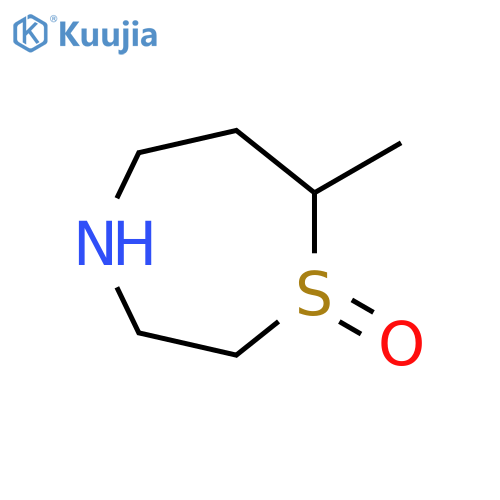Cas no 1530860-65-1 (7-methyl-1lambda4,4-thiazepan-1-one)

1530860-65-1 structure
商品名:7-methyl-1lambda4,4-thiazepan-1-one
7-methyl-1lambda4,4-thiazepan-1-one 化学的及び物理的性質
名前と識別子
-
- 1,4-Thiazepine, hexahydro-7-methyl-, 1-oxide
- 7-methyl-1lambda4,4-thiazepan-1-one
-
- インチ: 1S/C6H13NOS/c1-6-2-3-7-4-5-9(6)8/h6-7H,2-5H2,1H3
- InChIKey: QANGRKHESHOTPV-UHFFFAOYSA-N
- ほほえんだ: S1(=O)C(C)CCNCC1
7-methyl-1lambda4,4-thiazepan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-179513-2.5g |
7-methyl-1lambda4,4-thiazepan-1-one |
1530860-65-1 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-179513-0.05g |
7-methyl-1lambda4,4-thiazepan-1-one |
1530860-65-1 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-179513-5.0g |
7-methyl-1lambda4,4-thiazepan-1-one |
1530860-65-1 | 5g |
$2858.0 | 2023-06-02 | ||
| Enamine | EN300-179513-1g |
7-methyl-1lambda4,4-thiazepan-1-one |
1530860-65-1 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-179513-5g |
7-methyl-1lambda4,4-thiazepan-1-one |
1530860-65-1 | 5g |
$2858.0 | 2023-09-19 | ||
| Enamine | EN300-179513-10g |
7-methyl-1lambda4,4-thiazepan-1-one |
1530860-65-1 | 10g |
$4236.0 | 2023-09-19 | ||
| Enamine | EN300-179513-0.25g |
7-methyl-1lambda4,4-thiazepan-1-one |
1530860-65-1 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-179513-1.0g |
7-methyl-1lambda4,4-thiazepan-1-one |
1530860-65-1 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-179513-0.1g |
7-methyl-1lambda4,4-thiazepan-1-one |
1530860-65-1 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-179513-10.0g |
7-methyl-1lambda4,4-thiazepan-1-one |
1530860-65-1 | 10g |
$4236.0 | 2023-06-02 |
7-methyl-1lambda4,4-thiazepan-1-one 関連文献
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
1530860-65-1 (7-methyl-1lambda4,4-thiazepan-1-one) 関連製品
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
